1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(aminomethyl)-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-2-4-9(6-10,5-3-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
FZTZRQODKYQROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.
Aminomethylation: Cyclohexanone is first converted to 4-methylcyclohexanone. This intermediate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions to yield 1-(Aminomethyl)-4-methylcyclohexanone.
Carboxylation: The aminomethylated product is then carboxylated using carbon dioxide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems.
Pathways: It can influence metabolic pathways, signal transduction, and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| 1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid | 1521177-05-8 | C₉H₁₇NO₂ | 171.24 | 1-aminomethyl, 4-methyl | Not reported |
| 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 | C₇H₁₃NO₂ | 143.18 | 1-amino | >300 |
| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | C₇H₁₃NO₂ | 143.18 | trans-2-amino | 274–278 |
| Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid) | 60142-96-3 | C₉H₁₇NO₂ | 171.24 | 1-aminomethyl, acetic acid sidechain | Not reported |
| Methyl 1-Amino-4-methylcyclohexanecarboxylate | 181300-38-9 | C₁₁H₂₂N₂O₂ | 214.30 | Esterified carboxylic acid, 4-methyl | Not reported |
Key Observations :
- Substituent Position: The 4-methyl group in the target compound introduces steric and electronic effects distinct from non-methylated analogues like 1-amino-1-cyclohexanecarboxylic acid .
- Functional Groups: Ester derivatives (e.g., Methyl 1-Amino-4-methylcyclohexanecarboxylate) exhibit altered solubility and reactivity compared to carboxylic acids .
Table 2: Binding Affinity and Pharmacological Data
Key Findings :
- Binding Interactions: AMCHA (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) demonstrates superior binding to K1Pg compared to EACA and lysine, attributed to its optimal spatial arrangement and aminomethyl group .
- Pharmacological Potential: While gabapentin shares the aminomethylcyclohexane backbone, its acetic acid sidechain (vs. the target compound’s methyl group) is critical for GABA analog activity .
Biological Activity
1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid, commonly referred to as AMCHA, is a compound recognized for its significant biological activity, particularly as an inhibitor in the fibrinolytic system. This article delves into the biological properties of AMCHA, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 155.21 g/mol
AMCHA functions primarily as an inhibitor of the fibrinolytic system. It has been shown to effectively inhibit the activity of plasmin, the enzyme responsible for breaking down fibrin in blood clots. This inhibition can be particularly beneficial in conditions where excessive fibrinolysis is detrimental.
Fibrinolytic Inhibition Studies
Research conducted in vitro and in vivo has demonstrated that AMCHA is a potent inhibitor of fibrinolysis. In a study comparing its effects with those of epsilon-aminocaproic acid (EACA), AMCHA exhibited superior inhibitory potency:
- In Vitro Studies : AMCHA's inhibitory effect on the fibrinolytic system was significantly more potent than EACA when assessed using various assays related to fibrin degradation .
- In Vivo Studies : Administration of AMCHA to rabbits, both intravenously and orally, showed a marked increase in its efficacy over EACA as measured by the streptokinase activation test. This test assesses the rate at which blood clots dissolve after administration of streptokinase, a thrombolytic agent .
Comparative Efficacy Table
| Compound | Inhibition Potency (IC50) | Route of Administration | Species Tested |
|---|---|---|---|
| AMCHA | More potent than EACA | IV, Oral | Rabbits |
| EACA | Less potent | IV, Oral | Rabbits |
Clinical Relevance
The ability of AMCHA to inhibit fibrinolysis has implications for various clinical conditions, particularly those involving bleeding disorders or surgical settings where control of bleeding is critical. Its use could potentially reduce complications associated with excessive bleeding during surgeries or in patients with coagulopathies.
Research Findings
A notable study highlighted AMCHA's role in reversing accelerated fibrinolysis induced by streptokinase in rabbit models. This finding suggests that AMCHA could be utilized therapeutically to manage conditions characterized by excessive clot breakdown .
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) identifies chemical shifts for the aminomethyl (–CH2NH2), carboxylic acid (–COOH), and methyl groups. Coupling constants resolve stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap) confirms molecular weight (e.g., C9H17NO2, MW 171.24) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and ring conformation, critical for structure-activity studies .
How should researchers handle and store this compound to ensure stability during experimental workflows?
Q. Basic
- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen) at room temperature. Avoid light exposure to prevent degradation .
- Incompatibilities : Separate from oxidizing agents and strong acids/bases to prevent hazardous reactions .
How does the biological activity of this compound compare to structurally related cyclohexane derivatives?
Basic
Comparative studies highlight:
- 4-Methylcyclohexane-1-carboxylic acid : Lacks the aminomethyl group, reducing interactions with neuronal receptors (e.g., GABA analogs) .
- Fluorinated analogs : Substitution at the 4-position (e.g., 4-fluoromethyl) enhances metabolic stability but may alter receptor affinity .
- Bicyclic derivatives : Increased rigidity (e.g., norbornane analogs) improves binding specificity to enzymatic targets .
Activity is highly dependent on stereochemistry; enantiomeric purity must be validated via chiral HPLC .
What strategies can optimize enantiomeric purity during synthesis for pharmacological studies?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry during ring closure .
- Asymmetric catalysis : Employ palladium or organocatalysts (e.g., Cinchona alkaloids) for enantioselective alkylation .
- Dynamic resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Post-synthesis, chiral stationary phases (e.g., Chiralpak® AD-H) validate purity ≥98% .
How can researchers resolve discrepancies in reported biological activity data across studies?
Q. Advanced
- Assay standardization : Normalize cell lines (e.g., HEK293 vs. SH-SY5Y) and incubation times to reduce variability .
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylated derivatives) that may alter activity in vivo vs. in vitro .
- Docking simulations : Compare binding poses in target proteins (e.g., GABA transporters) to explain potency differences across analogs .
What computational tools are suitable for modeling reaction mechanisms and predicting regioselectivity?
Q. Advanced
- DFT calculations : Gaussian or ORCA software models transition states for key steps (e.g., ring closure or amine functionalization) .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes using known reaction templates .
- MD simulations : GROMACS predicts solvent effects and conformational stability during synthesis .
What considerations are critical when translating in vitro findings to in vivo models for this compound?
Q. Advanced
- Pharmacokinetics : Assess logP (e.g., 1.2–1.8) to predict blood-brain barrier penetration for CNS targets .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .
- Toxicity screening : Use zebrafish or organoid models to evaluate hepatotoxicity before rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
